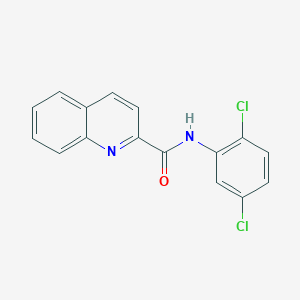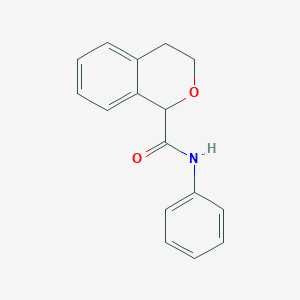
Azepan-1-yl(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl(thiophen-3-yl)methanone, also known as AzaTHIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AzaTHIO is a heterocyclic compound that contains a seven-membered ring and a thiophene group. It has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Azepan-1-yl(thiophen-3-yl)methanone is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, α-glucosidase, and tyrosinase. It has also been shown to interact with several proteins, including human serum albumin and lysozyme.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Azepan-1-yl(thiophen-3-yl)methanone is its ease of synthesis, which makes it readily available for laboratory experiments. It is also stable under normal laboratory conditions and has a relatively long shelf life. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
In the future, Azepan-1-yl(thiophen-3-yl)methanone could be further studied for its potential applications in drug discovery, particularly in the development of novel anticancer agents. It could also be studied for its potential applications in material science, particularly in the development of organic electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its interaction with proteins and enzymes.
Synthesemethoden
The synthesis of Azepan-1-yl(thiophen-3-yl)methanone can be achieved through several methods, including cyclization of 3-mercapto-1-propene with 1,6-dibromohexane, reaction of 1,6-dibromohexane with 2-mercaptothiophene, and reaction of 1,6-dibromohexane with 3-mercaptothiophene. The most common method involves the reaction of 1,6-dibromohexane with 3-mercaptothiophene in the presence of a base, such as potassium carbonate. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl(thiophen-3-yl)methanone has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been used as a probe to study the interaction between proteins and small molecules. In material science, this compound has been used as an active layer in organic field-effect transistors.
Eigenschaften
IUPAC Name |
azepan-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(10-5-8-14-9-10)12-6-3-1-2-4-7-12/h5,8-9H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCISMTQSDURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)

![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)




![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)

![N,2-dimethyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7500999.png)
![N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)

